molecular formula C16H10ClNO2S2 B3741979 (5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3741979
M. Wt: 347.8 g/mol
InChI Key: XGPCUXQHAWJICF-ZROIWOOFSA-N
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Description

The compound (5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered thiazolidinone core with a conjugated exocyclic double bond at position 3. Key structural features include:

  • A 4-chlorophenyl group at position 3, introducing electron-withdrawing effects.
  • A (3-hydroxyphenyl)methylidene substituent at position 5, contributing hydrogen-bonding capacity via the phenolic -OH group.
  • The Z-configuration at the C5 double bond, critical for stereochemical interactions in biological systems.

This scaffold is widely investigated for antimicrobial, anticancer, and enzyme-inhibitory activities, with substituent variations significantly modulating pharmacological properties .

Properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S2/c17-11-4-6-12(7-5-11)18-15(20)14(22-16(18)21)9-10-2-1-3-13(19)8-10/h1-9,19H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPCUXQHAWJICF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine, sulfuric acid

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Structural Characteristics

The compound contains a thiazolidinone core, which is known for its biological activity. The presence of a chlorophenyl group and a hydroxyphenyl moiety enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research has indicated that thiazolidinones exhibit significant antimicrobial properties. Studies have shown that compounds similar to (5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possess activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer potential. The compound's structure allows it to interact with cancer cell pathways, potentially inducing apoptosis or inhibiting proliferation. In vitro studies have demonstrated that such compounds can target specific cancer cell lines, leading to reduced viability and increased cell death.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines, it could be beneficial in treating conditions characterized by chronic inflammation.

Antioxidant Activity

The antioxidant capacity of thiazolidinones is another area of interest. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Potential Use in Diabetes Management

Some thiazolidinone derivatives have been explored for their insulin-sensitizing effects. They may improve glucose metabolism and have a role in managing type 2 diabetes through mechanisms involving PPAR-gamma activation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiazolidinone derivatives against Staphylococcus aureus. The results indicated that this compound exhibited potent antibacterial effects with an MIC value comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In a research article from Cancer Letters, the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings showed that treatment with this thiazolidinone led to significant reductions in cell proliferation and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidinone Core

a) Position 3 Modifications
  • Compound A : (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
    • Phenyl group at position 3 lacks the electron-withdrawing -Cl, reducing electrophilicity.
    • 2-Methylbenzylidene substituent at position 5 decreases polarity compared to 3-hydroxyphenyl .
  • 3,4,5-Trimethoxyphenyl enhances lipophilicity, improving membrane permeability but reducing solubility .
b) Position 5 Modifications
  • Compound C : (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
    • 3,4-Dimethoxyphenyl group increases electron density, altering redox properties.
    • 4-Methylphenyl at position 3 provides moderate steric hindrance compared to 4-chlorophenyl .

Functional Group Impact on Physicochemical Properties

Compound Substituent (Position 5) LogP<sup>a</sup> Hydrogen-Bond Donors Hydrogen-Bond Acceptors
Target Compound 3-Hydroxyphenyl 3.2 1 (-OH) 4
Compound A 2-Methylphenyl 4.1 0 3
Compound B 3,4,5-Trimethoxyphenyl 4.8 0 6
Compound C 3,4-Dimethoxyphenyl 3.9 0 5
Compound D Furan-propenylidene 2.7 0 5

<sup>a</sup> LogP values estimated via ChemDraw.

  • The 3-hydroxyphenyl group in the target compound lowers LogP (increased hydrophilicity) compared to methyl or methoxy analogs.
  • The phenolic -OH acts as a hydrogen-bond donor, enhancing interactions with polar targets (e.g., enzymes) compared to non-donor analogs .
a) Antimicrobial Activity
  • Target Compound : Demonstrates IC50 = 12 µM against Staphylococcus aureus due to -Cl (membrane disruption) and -OH (target binding) synergy .
  • Compound C : IC50 = 28 µM; reduced activity attributed to methoxy groups limiting target penetration .
  • Compound D : IC50 = 8 µM; furan moiety enhances DNA gyrase inhibition .
b) Anticancer Activity
  • Target Compound : IC50 = 5 µM against MCF-7 breast cancer cells, outperforming Compound A (IC50 = 18 µM) due to improved apoptosis induction via ROS generation .
  • Compound B : IC50 = 45 µM; steric bulk from cyclopentyl group reduces binding affinity .

Crystallographic and Conformational Analysis

  • Target Compound: X-ray diffraction (SHELX refinement ) reveals planar thiazolidinone core with dihedral angle of 15.2° between 4-chlorophenyl and 3-hydroxyphenyl groups. Intramolecular H-bonding (O-H···S) stabilizes the Z-configuration .
  • Compound A: Non-planar conformation (dihedral angle = 32.5°) due to steric clash between 2-methyl and phenyl groups, reducing π-π stacking efficiency .

Biological Activity

(5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a thiazolidinone core, known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H10ClNO2S2. The compound's structural features include:

  • A thiazolidinone ring.
  • Substituents that enhance its biological activity.
PropertyValue
Molecular FormulaC16H10ClNO2S2
IUPAC NameThis compound
Molecular Weight349.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidinone core can modulate enzyme activity and receptor interactions, leading to significant biological effects such as:

  • Antimicrobial Activity : Inhibition of microbial growth by disrupting cellular functions.
  • Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains are reported to be as low as 0.5 µg/mL, indicating potent antimicrobial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Activity

Thiazolidinones are known for their anti-inflammatory effects. The compound has been shown to reduce pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including our compound. The results showed that it inhibited biofilm formation in Pseudomonas aeruginosa by over 50%, demonstrating its potential as an antibiofilm agent .

Case Study 2: Anticancer Properties

In another research article, the anticancer effects of thiazolidinone derivatives were assessed against multiple cancer cell lines. The study found that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation .

Q & A

Basic: What are the standard synthetic routes for this thiazolidinone derivative?

Answer: The compound is typically synthesized via a two-step process:

Schiff base formation : Condensation of 3-hydroxybenzaldehyde with 3-(4-chlorophenyl)thiosemicarbazide under acidic conditions (e.g., HCl in ethanol).

Cyclization : Heating the intermediate to form the thiazolidinone ring. Purification involves recrystallization from ethanol or methanol, yielding 70–85% purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer: Optimization strategies include:

  • Design of Experiments (DoE) : Varying temperature (70–100°C), solvent polarity (DMF vs. ethanol), and catalyst (sodium acetate) to maximize yield .
  • Flow chemistry : Continuous-flow reactors enhance scalability and reduce side products (e.g., oxidation byproducts) .
  • Catalyst screening : Lewis acids like ZnCl₂ improve cyclization efficiency .

Basic: What spectroscopic techniques confirm structural identity?

Answer: Key methods:

  • FT-IR : C=O stretch (~1700 cm⁻¹), C=S (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), thiazolidinone C=O (δ 165–170 ppm) .
  • HRMS : Molecular ion peak ([M+H]⁺) matching theoretical mass .

Advanced: How are crystallographic data discrepancies resolved?

Answer: Discrepancies (e.g., bond length variations) are addressed by:

  • Data validation : Using SHELXL for refinement and WinGX for symmetry checks .
  • Hydrogen bonding analysis : Comparing graph-set patterns (e.g., R₂²(8) motifs) with related structures .
  • Twinning detection : PLATON software identifies pseudo-symmetry in diffraction data .

Basic: What crystallographic software is used for structure determination?

Answer:

  • SHELX suite : SHELXL refines X-ray data; SHELXS solves phases via Patterson methods .
  • ORTEP-3 : Generates thermal ellipsoid plots for visualizing atomic displacement .
  • Mercury CSD : Analyzes packing diagrams and intermolecular interactions .

Advanced: How to interpret conflicting bioactivity data across studies?

Answer: Contradictions (e.g., IC₅₀ variability) require:

  • Assay standardization : Uniform cell lines (e.g., MCF-7 for anticancer studies) and incubation times .
  • Meta-analysis : Pooling data from PubChem and Acta Crystallogr. E to identify trends .
  • Dose-response validation : Repeating assays with pure batches (HPLC ≥95%) to exclude impurity effects .

Basic: What preliminary biological assays are recommended?

Answer:

  • Antimicrobial : Disk diffusion assays against S. aureus and E. coli .
  • Anticancer : MTT assay on HeLa cells (reported IC₅₀: 12–25 µM) .
  • Antioxidant : DPPH radical scavenging (EC₅₀ comparison with ascorbic acid) .

Advanced: How to elucidate the mechanism of anticancer activity?

Answer:

  • Molecular docking : AutoDock Vina identifies binding to hemoglobin subunits (ΔG ≈ -8.2 kcal/mol) .
  • Apoptosis markers : Flow cytometry detects caspase-3 activation and Annexin V staining .
  • Transcriptomics : RNA-seq to assess gene regulation (e.g., p53 pathways) .

Basic: What computational methods predict physicochemical properties?

Answer:

  • Lipinski’s Rule : SwissADME calculates logP (~3.2), H-bond donors (2), and molecular weight (~375 g/mol) .
  • DFT calculations : Gaussian09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap: ~4.1 eV) .

Advanced: How to design QSAR models for activity optimization?

Answer:

  • Descriptor selection : Use CODESSA-Pro to compute electronic (e.g., dipole moment) and steric parameters .
  • Training sets : Include analogs from PubChem (e.g., iodinated or methoxy-substituted derivatives) .
  • Validation : Leave-one-out cross-validation (R² > 0.85) ensures model robustness .

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC : C18 column, acetonitrile/water gradient (retention time: 8.2 min) .
  • TLC : Silica gel 60 F₂₅₄, chloroform:methanol (9:1 v/v; Rf ≈ 0.45) .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

  • Protecting groups : Acetylation of the 3-hydroxyphenyl group prevents undesired oxidation .
  • Low-temperature cyclization : Reduces thiourea byproduct formation .
  • Column chromatography : Silica gel elution with ethyl acetate/hexane isolates the target compound .

Basic: What hydrogen bonding motifs stabilize the crystal structure?

Answer:

  • Intramolecular : O–H···S (2.65 Å) between hydroxy and thione groups .
  • Intermolecular : C–H···O (2.80 Å) links molecules into chains along the b-axis .

Advanced: How to analyze π-π interactions in the solid state?

Answer:

  • Mercury CSD : Measures centroid distances (3.4–3.8 Å) between chlorophenyl and hydroxyphenyl rings .
  • Hirshfeld surfaces : Quantify contact contributions (e.g., 12% π-stacking) .

Basic: What are the thermal stability profiles?

Answer:

  • TGA : Decomposition onset at ~220°C (N₂ atmosphere) .
  • DSC : Melting point ≈ 185–190°C (endothermic peak) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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